

Application Note: Solid-Phase Extraction of Citrinin from Human Urine

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Compound of Interest

Compound Name: Citrinin

Cat. No.: B1143686

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Introduction

Citrinin is a mycotoxin produced by several species of fungi from the genera *Aspergillus*, *Penicillium*, and *Monascus*. It is a natural contaminant of various food commodities, including grains, fruits, and red yeast rice. Due to its nephrotoxic properties, the presence of **citrinin** in the food chain is a significant concern for human health. Accurate and reliable methods for the determination of **citrinin** in biological matrices such as urine are crucial for exposure assessment and toxicological studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of **citrinin** from complex biological samples prior to chromatographic analysis. This application note provides detailed protocols for two common SPE methods for the extraction of **citrinin** from human urine: Immunoaffinity Chromatography (IAC) and Reversed-Phase SPE (C18).

Data Presentation

The selection of an appropriate SPE method is critical for achieving high recovery and low limits of detection. The following table summarizes the quantitative performance data for Immunoaffinity Chromatography (IAC) and Reversed-Phase (C18) SPE methods for the extraction of **citrinin** from human urine. One study concluded that for urine analysis, sample clean-up by an immunoaffinity column proved to be clearly superior to SPE with RP(18) material for subsequent analysis by LC-MS/MS[1][2].

Parameter	Immunoaffinity Chromatography (IAC)	Reversed-Phase SPE (C18)	Online SPE-UHPLC-MS/MS
Sorbent Type	Anti-Citrinin Antibodies	C18	Not specified
Recovery Rate (Citrinin)	106 ± 3% (at 1 ng/mL)	Almost entirely recovered at higher concentrations	High apparent recovery rates
Limit of Detection (LOD)	0.02 ng/mL[1][2]	Not explicitly stated for urine, but generally higher than IAC	0.01 - 0.09 ng/mL[3]
Limit of Quantification (LOQ)	0.05 ng/mL[1][2]	Not explicitly stated for urine, but generally higher than IAC	Not explicitly stated
Key Advantages	High selectivity and efficiency, especially at low analyte levels.	Cost-effective.	Increased sensitivity, reduced sample handling, and fast.
Key Disadvantages	Higher cost.	Potential for matrix effects and lower recovery at low concentrations.	Requires specialized equipment.

Experimental Protocols

Protocol 1: Immunoaffinity Chromatography (IAC) SPE

This protocol is based on the use of commercial immunoaffinity columns, such as CitriTest®, which contain antibodies specific to **citrinin**.

Materials:

- CitriTest® Immunoaffinity Columns
- Human urine sample

- 1 mM Acetic acid in water
- Distilled water
- Methanol
- Nitrogen gas supply
- Vortex mixer
- Rotary shaker (optional)
- SPE manifold

Methodology:

- Sample Pre-treatment:
 - Take 5 mL of human urine.
 - Dilute the urine sample with 5 mL of 1 mM acetic acid in water.
 - Mix the sample thoroughly using a vortex mixer or on a rotary shaker for 15 minutes.
- Column Equilibration:
 - Allow the immunoaffinity column to reach room temperature before use.
- Sample Loading:
 - Quantitatively load the pre-treated urine sample onto the CitriTest® column at a slow and steady flow rate of approximately 1 drop per second.
- Washing:
 - After the entire sample has passed through the column, wash the column twice with 5 mL of distilled water to remove unbound matrix components.
 - Pass air through the column to dry the sorbent bed.

- Elution:
 - Elute the bound **citrinin** from the column by passing 3 mL of methanol through the column at a flow rate of 1 drop per second.
 - Collect the eluate in a clean collection tube.
- Post-Elution Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a suitable volume (e.g., 500 µL) of methanol or mobile phase for subsequent analysis by HPLC or LC-MS/MS.
 - Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

Protocol 2: Reversed-Phase (C18) SPE

This protocol utilizes a C18-based sorbent for the extraction of **citrinin** from urine.

Materials:

- C18 SPE Cartridge (e.g., LiChrolut® RP-18, 500 mg, 3 mL)
- Human urine sample
- 1 mM Acetic acid in water
- Methanol
- Distilled water
- Methanol/water (1:4, v/v)
- Nitrogen gas supply
- Vortex mixer
- SPE manifold

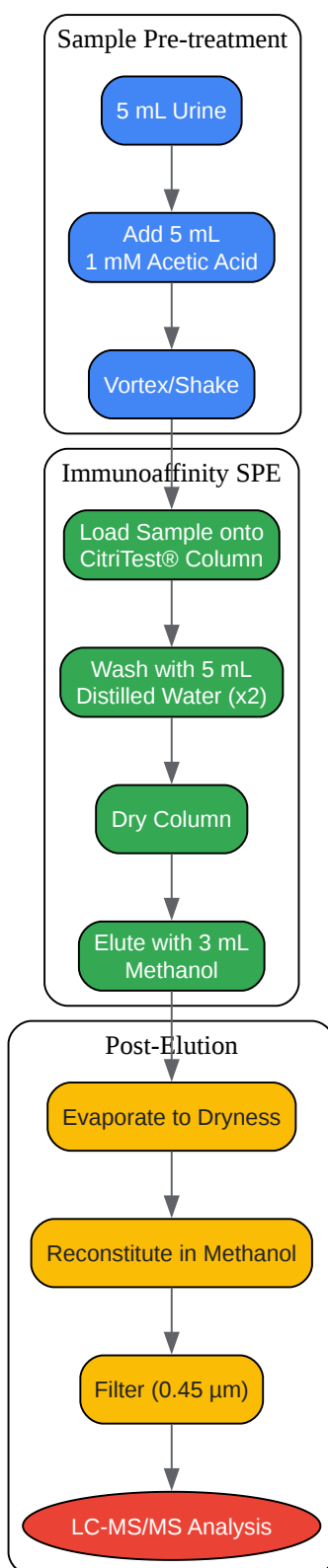
Methodology:

- Sample Pre-treatment:
 - Take 5 mL of human urine.
 - Mix with 5 mL of 1 mM acetic acid in water.
- Column Conditioning:
 - Condition the C18 SPE cartridge by passing 2 mL of methanol through it.
 - Equilibrate the cartridge by passing 2 mL of distilled water through it. Do not allow the sorbent to dry out before loading the sample.
- Sample Loading:
 - Load the pre-treated urine sample onto the conditioned C18 cartridge.
- Washing:
 - Rinse the column with 5 mL of distilled water.
 - Follow with a wash of 5 mL of methanol/water (1:4, v/v).
 - Dry the column by passing air through it.
- Elution:
 - Elute the **citrinin** from the cartridge with 3 mL of methanol.
 - Collect the eluate in a clean collection tube.
- Post-Elution Processing:
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Dissolve the residue in 500 µL of methanol.

- Filter the solution through a 0.45 μm pore-size Teflon syringe filter prior to HPLC analysis.

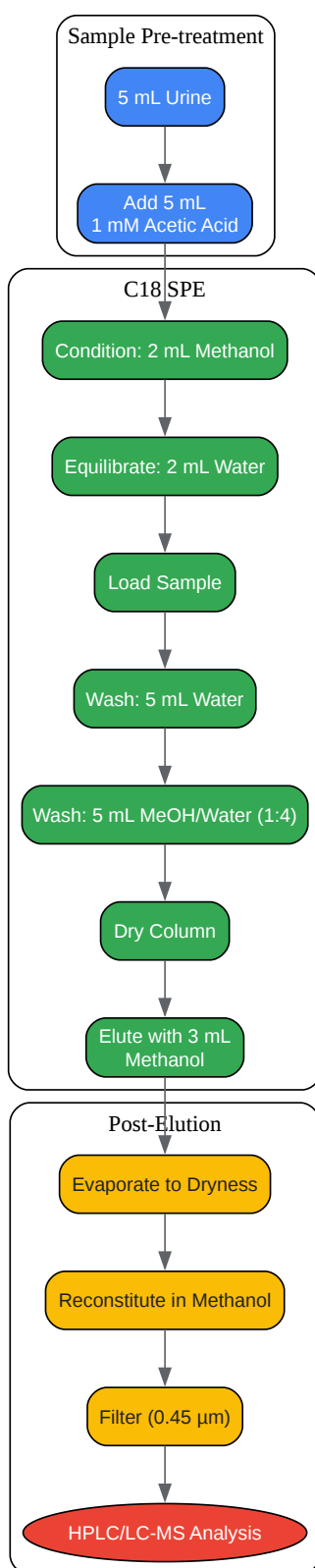
Visualizations

The following diagrams illustrate the experimental workflows for the described SPE protocols.



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Caption: Workflow for Immunoaffinity Chromatography (IAC) SPE of **Citrinin** from Urine.



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Caption: Workflow for Reversed-Phase (C18) SPE of **Citrinin** from Urine.

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References

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